2-chloro-N-(3-cyanophenyl)acetamide
Description
Overview of the Chloroacetamide Class in Contemporary Chemical Biology and Medicinal Chemistry
The chloroacetamide functional group is a key pharmacophore in medicinal chemistry and chemical biology due to its ability to act as a covalent modifier of biological macromolecules. Chloroacetamides are classified as sulfhydryl alkylating reagents that can form stable covalent bonds with the thiol group of cysteine residues in proteins. nih.gov This mechanism underpins many of their biological effects.
In contemporary research, N-substituted chloroacetamides are investigated for a wide range of potential applications:
Antimicrobial Agents: A significant body of research has focused on the antibacterial and antifungal properties of chloroacetamide derivatives. ijpsr.info Studies have demonstrated that these compounds can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. nih.govneliti.com Their utility extends to applications as disinfectants and preservatives. ijpsr.infowikipedia.org
Herbicides: The chloroacetamide class includes several commercially important herbicides used to control weeds in agriculture. cambridge.orgresearchgate.net Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. cambridge.org
Pharmaceutical Intermediates: The reactive nature of the chloroacetyl group makes these compounds valuable starting materials for the synthesis of more complex pharmaceutical agents. For instance, they are used in the preparation of antidepressant agents and other biologically active heterocyclic compounds. researchgate.netnih.gov Research has also explored their use in creating anti-inflammatory, analgesic, and anticancer compounds. nih.govarchivepp.com
The versatility of the N-substituent allows for the fine-tuning of properties such as lipophilicity, which can influence the compound's ability to cross cell membranes and interact with its biological target. nih.gov
Rationale for Focused Academic Investigation of 2-chloro-N-(3-cyanophenyl)acetamide
A key rationale for its investigation has been the search for new antimicrobial agents. A study by Bogdanović et al. synthesized a series of twelve N-(substituted phenyl)-2-chloroacetamides, including the 3-cyano derivative (designated as SP11), and evaluated their antimicrobial potential. nih.gov The research aimed to determine how the chemical structure and position of functional groups contribute to antimicrobial efficacy.
The study revealed that this compound exhibited inhibitory activity against a range of microbial strains. The specific findings on its minimum inhibitory concentration (MIC) provide a clear rationale for its continued investigation as a potential antimicrobial lead compound.
| Microbial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-positive bacteria | 62.5 |
| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | Gram-positive bacteria | 62.5 |
| Escherichia coli ATCC 25922 | Gram-negative bacteria | 125 |
| Candida albicans ATCC 10231 | Yeast | 250 |
Historical Context of Structural and Functional Research on Halogenated Acetamide (B32628) Compounds
Research into halogenated acetamides, including chloroacetamide, has a long history rooted in the development of organic synthesis and the exploration of biologically active compounds. Chloroacetamide (ClCH2CONH2) itself has been produced commercially since the 1920s and has been used as a chemical intermediate and preservative. wikipedia.orgnih.gov
The synthesis of N-substituted chloroacetamides is typically achieved through a straightforward chloroacetylation reaction, where an appropriate primary or secondary amine is treated with chloroacetyl chloride or a chloroacetic acid ester. ijpsr.inforesearchgate.netnih.gov This accessible synthetic route has facilitated the creation of large libraries of derivatives for biological screening.
Early functional research on this class of compounds was often driven by agricultural applications, leading to the discovery of their potent herbicidal properties. cambridge.org In medicinal chemistry, the understanding of their reactivity towards sulfhydryl groups on proteins provided a mechanistic basis for their biological activity, guiding further research. nih.gov Over the decades, systematic studies have explored the impact of various substituents on the aromatic ring of N-aryl chloroacetamides, leading to a deeper understanding of their structure-activity relationships and expanding their potential applications from agriculture to medicine. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHGFNXYGVLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352824 | |
| Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218288-43-8 | |
| Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-cyanophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Chloro N 3 Cyanophenyl Acetamide
Established Synthetic Pathways for 2-chloro-N-(3-cyanophenyl)acetamide
The synthesis of this compound is most commonly achieved through direct chloroacetylation of a key precursor, a method that is both robust and widely documented for related compounds.
Chloroacetylation Reactions Involving 3-Cyanoaniline Precursors
The most direct and widely employed method for synthesizing this compound is the N-acylation of 3-aminobenzonitrile (B145674) (also known as 3-cyanoaniline) with chloroacetyl chloride. sigmaaldrich.com This reaction is a classic example of amide bond formation, where the nucleophilic amino group of the 3-cyanoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. tandfonline.comijpsr.info
The general procedure involves dissolving 3-cyanoaniline in a suitable solvent and then adding chloroacetyl chloride, often in the presence of a base. The base, such as sodium acetate (B1210297) or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. nih.govneliti.com Solvents commonly used for the chloroacetylation of aminophenols and other anilines include acetic acid, acetonitrile, and tetrahydrofuran (B95107). neliti.comneliti.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). ijpsr.info
Nucleophilic Substitution Approaches for C-N Bond Formation
The formation of the central amide linkage in this compound is fundamentally a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-cyanoaniline acts as a nucleophile, attacking the partially positive carbonyl carbon of chloroacetyl chloride. chemguide.co.uk
Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl group reforms by ejecting the most stable leaving group, which is the chloride ion.
Deprotonation: The resulting protonated amide is then deprotonated, typically by the base present in the reaction mixture, to yield the final, neutral this compound product.
This SN2-type mechanism is highly efficient for creating amide bonds from acyl chlorides and amines. chemguide.co.ukyoutube.com The high reactivity of chloroacetyl chloride makes it a valuable two-carbon building block in synthetic chemistry, not only for forming the amide bond but also because the α-chlorine atom can be subsequently replaced by other nucleophiles in SN2 displacement reactions for further functional modifications. tandfonline.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, and the choice of base.
For similar chloroacetamide syntheses, controlling the temperature is crucial. Reactions are often initiated at low temperatures (e.g., -2°C to 5°C) to manage the exothermic nature of the acylation and to minimize side reactions, such as the replacement of the chlorine atom on the acetyl group. neliti.comorgsyn.org A study on the synthesis of N,N-dimethyl chloroacetamide highlighted the importance of maintaining a temperature between -8°C and 5°C and controlling the pH to achieve yields as high as 87-92%. google.com
The choice of solvent and base system also plays a significant role. While organic solvents like dichloromethane (B109758) or tetrahydrofuran are common, the use of a saturated solution of sodium acetate in acetic acid has been documented for the chloroacetylation of aminophenols. nih.govneliti.com The following table summarizes various conditions reported for the synthesis of related chloroacetamides, illustrating the impact of different parameters on reaction outcomes.
Interactive Table: Reported Reaction Conditions for Chloroacetamide Synthesis
| Precursor | Acylating Agent | Solvent/Base System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Aminophenol | Chloroacetyl chloride | Sodium acetate / Acetic acid | -2°C, then RT | 2 hours | - | neliti.com |
| m-Aminophenol | Chloroacetyl chloride | Acetonitrile / Triethylamine | - | 4 hours | - | neliti.com |
| Aniline (B41778) | Various Acid Chlorides | Phosphate (B84403) Buffer | Room Temp | ~20 mins | High | tandfonline.com |
| Dimethylamine | Chloroacetyl chloride | Chlorohydrocarbon / Alkali metal salt | -8 to 5°C | 1-3 hours | 87-92% | google.com |
Note: "RT" denotes room temperature. Yield information is provided where available in the source material.
Advanced Synthetic Techniques and Green Chemistry Considerations in Chloroacetamide Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing chloroacetamides. These approaches aim to replace hazardous organic solvents, reduce reaction times, and simplify product isolation.
A significant advancement is the use of water as a solvent. tandfonline.com Researchers have reported a rapid and efficient N-chloroacetylation of anilines and amines in a phosphate buffer at neutral pH. tandfonline.com This metal-free method is complete within 20 minutes and allows for easy product isolation through simple filtration, representing a scalable and eco-friendly process. tandfonline.comtandfonline.com The use of aqueous media avoids toxic and volatile organic solvents, aligning with green chemistry goals. tandfonline.com
Microwave-assisted synthesis is another advanced technique that has been applied to the synthesis of similar acetamides. This method can dramatically reduce reaction times from hours to minutes while maintaining high yields by using microwave irradiation to rapidly heat the reaction mixture.
The table below provides a comparative overview of traditional versus green synthetic approaches.
Interactive Table: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis (Aqueous Buffer) |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., THF, Dichloromethane) | Water (Phosphate Buffer) tandfonline.com |
| Catalyst | Often requires a base (e.g., triethylamine) | Metal-free, neutral conditions tandfonline.com |
| Temperature | Often requires cooling (-2 to 5°C) then heating | Room Temperature tandfonline.com |
| Reaction Time | Several hours ijpsr.infoneliti.com | ~20 minutes tandfonline.comtandfonline.com |
| Workup | Often involves extraction and solvent evaporation | Simple filtration/precipitation tandfonline.com |
| Environmental Impact | Higher, due to solvent use and waste generation | Lower, avoids toxic solvents tandfonline.com |
These modern techniques offer significant advantages in terms of efficiency, safety, and environmental impact for the synthesis of this compound and related compounds.
Spectroscopic Characterization Methodologies for 2 Chloro N 3 Cyanophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and the spatial relationships between them. For 2-chloro-N-(3-cyanophenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton and carbon frameworks of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The spectrum, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), reveals a singlet for the protons of the chloro-methylene (Cl-CH₂) group, a singlet for the amide proton (NH), and a series of multiplets for the aromatic protons on the cyanophenyl ring. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
¹H NMR Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 8.094 | Singlet | 1H |
| Aromatic-H | 7.782–7.813 | Multiplet | 1H |
| Aromatic-H | 7.552–7.619 | Doublet | 2H |
| Cl-CH₂ | 4.339 | Singlet | 2H |
This table presents typical ¹H NMR data for this compound in CDCl₃. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. docbrown.info In the case of this compound, the ¹³C NMR spectrum shows distinct peaks for each carbon atom in a unique chemical environment. nih.gov This includes the carbon of the carbonyl group (C=O), the carbons of the cyanophenyl ring, the carbon of the cyano group (C≡N), and the carbon of the chloro-methylene group (Cl-CH₂). nih.gov The chemical shifts provide insight into the electronic structure of the carbon skeleton.
¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 165.589 |
| C₁ (Ar-C) | 139.516 |
| C₅ (Ar-C) | 130.321–130.594 |
| C₄ (Ar-C) | 127.662 |
| C₆ (Ar-C) | 124.203 |
| C₂ (Ar-C) | 122.309 |
| CN | 118.668 |
| C₃ (Ar-C) | 111.985 |
This table presents typical ¹³C NMR data for this compound in CDCl₃. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., DEPT, HETCOR)
To further confirm the structural assignments made from one-dimensional NMR, advanced two-dimensional (2D) NMR techniques are utilized. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments help to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca For this compound, a DEPT-135 experiment would show a negative signal for the CH₂ group and positive signals for the CH groups of the aromatic ring.
Heteronuclear Correlation (HETCOR) spectroscopy, such as Heteronuclear Single Quantum Coherence (HSQC), establishes correlations between directly bonded protons and carbons. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For instance, the proton signal of the Cl-CH₂ group would show a correlation to the corresponding carbon signal in the HSQC spectrum. These advanced techniques provide a comprehensive and definitive structural elucidation of the molecule. nih.govuvic.ca
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. ijpsr.info When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, key functional groups such as the amide N-H, the carbonyl C=O, the carbon-nitrogen triple bond C≡N, and the carbon-chlorine C-Cl bond exhibit characteristic absorption frequencies.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H | Stretch | ~3270 |
| C=O | Stretch | ~1670 |
| C≡N | Stretch | ~2230 |
This table presents typical IR absorption data for this compound. The exact positions of the peaks can vary slightly. ijpsr.info
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This technique is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. ijpsr.info In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. sigmaaldrich.com Due to the presence of the chlorine isotope ³⁷Cl, a smaller [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, is also expected. docbrown.info
Derivatization Strategies and Analog Synthesis Based on the 2 Chloro N 3 Cyanophenyl Acetamide Core
Rational Design of Structural Analogs through Modifications on the Cyanophenyl Moiety
The cyanophenyl moiety of 2-chloro-N-(3-cyanophenyl)acetamide is a key area for structural analog design. The cyano group and the aromatic ring itself can be subjected to various chemical transformations to modulate the molecule's properties.
Table 1: Examples of Analogs with Modifications on the Phenyl Ring
| Parent Compound | Modified Analog | Type of Modification | Notable Feature |
| This compound | 2-chloro-N-(3-chlorophenyl)acetamide | Substitution of cyano group with a chloro group. ijpsr.infonih.govsigmaaldrich.com | Alteration of electronic properties on the phenyl ring. |
| This compound | 2-chloro-N-(2-methoxyphenyl)acetamide | Introduction of a methoxy (B1213986) group at the ortho position. ijpsr.info | Potential for altered binding interactions and solubility. |
| This compound | 2-chloro-N-(4-methoxyphenyl)acetamide | Introduction of a methoxy group at the para position. ijpsr.info | Investigates the impact of substituent position on activity. |
| This compound | N-(3-Chloro-4-cyanophenyl)acetamide | Addition of a chloro group to the cyanophenyl ring. bldpharm.com | Increased lipophilicity and altered electronic distribution. |
| This compound | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Introduction of fluoro and nitro groups. mdpi.com | Significant alteration of the electronic nature of the phenyl ring. |
Functionalization and Substitution at the Amide Nitrogen
The amide nitrogen in the this compound scaffold provides another site for derivatization. While direct substitution on the amide nitrogen of the parent compound is less commonly explored in the provided context, the broader chemistry of amides allows for various functionalization strategies. nih.gov Photoinduced radical cascade reactions, for example, can be used for the divergent functionalization of amides, enabling the introduction of various functional groups at positions distal to the nitrogen atom. nih.gov This highlights the potential for creating a diverse library of analogs with modified properties.
Strategic Chemical Modifications of the Chloroacetyl Group
The chloroacetyl group is a highly reactive handle for chemical modification due to the electrophilic nature of the carbon atom bonded to the chlorine. This allows for nucleophilic substitution reactions with a wide range of nucleophiles.
The reactivity of the chloroacetyl group is a cornerstone of its utility in synthesis. The chlorine atom is a good leaving group, facilitating its replacement by various nucleophiles. researchgate.net This has been demonstrated in the synthesis of numerous derivatives where the chloroacetyl moiety of related N-aryl-2-chloroacetamides reacts with oxygen, nitrogen, and sulfur nucleophiles. researchgate.net Such reactions can lead to the formation of new C-O, C-N, and C-S bonds, respectively, and can even be followed by intramolecular cyclization to form heterocyclic systems. researchgate.net
For instance, the chloroacetyl chloride, a precursor to the chloroacetyl group in many syntheses, readily reacts with various amines to form the corresponding N-substituted chloroacetamides. ijpsr.info This fundamental reaction underscores the versatility of the chloroacetyl group in building more complex molecules.
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
A significant strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are combined to create a single molecule with potentially enhanced or synergistic activities. nih.gov The this compound scaffold is a valuable component in the synthesis of such hybrids.
The integration of a pyrazole (B372694) ring system with the acetamide (B32628) core has been a subject of interest. Pyrazole derivatives are known for their diverse biological activities. nih.govmdpi.commdpi.com The synthesis of such hybrids can be achieved by reacting a suitable amino-pyrazole derivative with chloroacetyl chloride. For example, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride yields 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. nih.gov This synthetic approach demonstrates the feasibility of linking the chloroacetamide moiety to a pre-formed pyrazole ring. The resulting hybrid molecules combine the structural features of both parent scaffolds, offering the potential for novel biological activities. nih.gov
While direct synthesis of a carbazole (B46965) hybrid with this compound is not detailed in the provided search results, the general principles of amide bond formation can be applied. The synthesis would likely involve the reaction of an amino-substituted carbazole with chloroacetyl chloride or the reaction of this compound with a suitable carbazole derivative under conditions that promote N-alkylation.
The synthesis of sulfonamide conjugates represents another avenue for creating hybrid molecules with potential therapeutic applications. scilit.com Sulfonamides are a well-established class of compounds with a broad range of biological activities. scilit.combiolmolchem.com A plausible synthetic route to a sulfonamide conjugate of this compound would involve the reaction of the parent compound with a sulfonamide containing a nucleophilic group, or by reacting an amino-sulfonamide with chloroacetyl chloride. For instance, a general method for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with amines. biolmolchem.com This principle could be adapted to link the this compound scaffold to a sulfonamide moiety.
Thiazole (B1198619) Derivative Synthesis
The synthesis of thiazole derivatives from the this compound core is principally achieved via the Hantzsch thiazole synthesis. This classic and versatile method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. nih.govwikipedia.org In this context, this compound serves as the α-halo-carbonyl component, reacting with various thioamides to yield a diverse range of thiazole-containing molecules.
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the chloromethyl group in this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov This synthetic route is highly efficient for creating substituted thiazoles.
A common and straightforward application of this strategy is the reaction of this compound with thiourea. This reaction typically proceeds in a suitable solvent like ethanol (B145695) and results in the formation of a 2-aminothiazole (B372263) derivative. By using substituted thioureas or other thioamides, a variety of functional groups can be introduced at the 2-position of the thiazole ring, allowing for the generation of a library of compounds for further investigation.
General Reaction Scheme:
This compound + Thioamide -> Thiazole Derivative + HCl + H₂O
The following table details the specific thiazole derivatives that can be synthesized from the this compound core using different thioamide reagents, based on the principles of the Hantzsch synthesis.
| Starting α-Halo-Acetamide | Thioamide Reagent | Resulting Thiazole Derivative |
| This compound | Thiourea | 2-(2-amino-1,3-thiazol-4-yl)-N-(3-cyanophenyl)acetamide |
| This compound | Thioacetamide | N-(3-cyanophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
| This compound | Phenylthiourea | N-(3-cyanophenyl)-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide |
| This compound | Benzothioamide | N-(3-cyanophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Computational Chemistry and Cheminformatics Studies of 2 Chloro N 3 Cyanophenyl Acetamide and Its Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For 2-chloro-N-(3-cyanophenyl)acetamide and its derivatives, a variety of descriptors are typically calculated using cheminformatics web tools. nih.gov
Commonly used molecular descriptors include:
Molecular Weight (MW): The sum of the atomic weights of all atoms in a molecule.
LogP: The logarithm of the partition coefficient between n-octanol and water, which is a measure of a molecule's hydrophobicity.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs of electrons (acceptors). These are crucial for molecular interactions.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Number of Rotatable Bonds (Nrot): A measure of molecular flexibility.
In a study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including the 3-cyano derivative, these descriptors were calculated to build a QSAR model for predicting antimicrobial activity. nih.gov The selection of descriptors is a critical step, as they must capture the structural variations within the series of compounds that are responsible for the differences in their biological activity. researchgate.net
Once the molecular descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. nih.gov Various statistical methods can be employed for this purpose, with the goal of creating a model that is not only statistically significant but also has high predictive power for new, untested compounds. nih.govresearchgate.net
The development and validation of a QSAR model typically involves the following steps:
Data Set Preparation: A diverse set of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation. nih.gov
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable) for the training set. researchgate.net
Internal Validation: Techniques like cross-validation are used to assess the robustness and stability of the model. nih.govresearchgate.net
External Validation: The predictive power of the model is evaluated using the test set of compounds that were not used in the model development. nih.gov
For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was performed to correlate their structural properties with their antimicrobial activity against various pathogens. nih.gov The study found that all the synthesized compounds, including this compound, adhered to Lipinski's rule of five, as well as Veber's and Egan's criteria, suggesting good potential for oral bioavailability. nih.govresearchgate.net The developed QSAR models can then be used to predict the activity of new derivatives and guide the synthesis of more potent compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the molecular basis of a drug's action and in designing new drugs.
In the context of this compound and its derivatives, molecular docking studies can be used to predict their binding modes within the active sites of various enzymes or receptors. orientjchem.org For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to explore their potential as analgesic agents. orientjchem.org The docking procedure involves preparing the 2D structures of the ligands, converting them to 3D, and then using a docking program to fit them into the binding pocket of the target protein, which is typically obtained from the Protein Data Bank (PDB). orientjchem.org The results of these simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Pharmacophore Modeling and Virtual Screening for Novel Biological Targets
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov This model can then be used as a 3D query to search large chemical databases for new compounds that possess the same pharmacophoric features, a process known as virtual screening. nih.gov
For a series of related compounds, a pharmacophore model can be generated based on their common structural features and biological activities. nih.gov This approach has been successfully applied to identify novel inhibitors for various targets, such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). nih.govnih.gov While specific pharmacophore models for this compound are not extensively reported, the general methodology is applicable. A set of active derivatives could be used to generate a hypothesis of the key features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are crucial for their biological effect. nih.gov This model could then be used to screen virtual libraries to discover new derivatives with potentially improved or novel biological activities.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to study the conformational flexibility of a ligand like this compound and to understand the stability and dynamics of its complex with a biological target.
MD simulations can complement molecular docking studies by refining the docked poses and providing insights into the stability of the ligand-protein interactions over a period of time. nih.gov For example, MD simulations have been used to study the time-dependent interactions of antidepressant compounds with monoamine oxidase-A (MAO-A). nih.gov Such simulations can reveal important information about conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the free energy of binding.
In Silico Evaluation of Structural Features Contributing to Biological Activity
Studies on related chloroacetamide derivatives have shown that the nature and position of the substituent on the phenyl ring significantly influence their biological activity. nih.gov For example, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated p-substituted derivatives were among the most active antimicrobial agents due to their high lipophilicity, which facilitates passage through cell membranes. nih.govresearchgate.net The presence of the chloroacetyl group is also considered important for the antimicrobial activity of these compounds. mdpi.com Computational analyses, such as examining the electrostatic potential surfaces and molecular orbital energies, can provide a rationale for why certain substitutions enhance activity while others diminish it. These in silico evaluations, in conjunction with experimental data, provide a powerful platform for the rational design of new and more effective derivatives of this compound. nih.govnih.gov
Future Research Directions and Translational Prospects for 2 Chloro N 3 Cyanophenyl Acetamide Research
Expansion of Biological Activity Screening to Other Therapeutic Areas
Initial research has primarily focused on the antimicrobial properties of N-substituted phenyl-2-chloroacetamides. A study involving twelve such compounds, including 2-chloro-N-(3-cyanophenyl)acetamide (designated as SP10 in the study), demonstrated their effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against the yeast Candida albicans nih.gov. The activity against the Gram-negative bacterium Escherichia coli was found to be less pronounced nih.gov. Another study on the broader class of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives confirmed their potential as antibacterial and antifungal agents ijpsr.info.
However, the therapeutic potential of this compound may extend beyond antimicrobial applications. The chloroacetamide scaffold is present in various biologically active molecules, suggesting a wider pharmacological scope. For instance, some acetamide derivatives have been noted for potential antioxidant and anti-inflammatory activities mdpi.com. Future research should therefore systematically expand the screening of this compound and its analogs across a diverse range of therapeutic areas.
Potential Therapeutic Areas for Screening:
Antiviral: Screening against a panel of viruses to identify any inhibitory effects on viral replication or entry.
Anticancer: Evaluating cytotoxic activity against various cancer cell lines to determine potential as a chemotherapeutic agent.
Anti-inflammatory: Investigating its ability to modulate inflammatory pathways, for example, by examining its effect on cytokine production or key inflammatory enzymes.
Herbicidal: Building on the known use of other chloroacetamides as herbicides, its efficacy against various plant species could be explored ijpsr.info.
This expanded screening will provide a more comprehensive understanding of the molecule's bioactivity and could unveil novel therapeutic applications.
Development of Advanced Computational Models for Precise Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, facilitating the transition from a hit compound to a viable drug candidate patsnap.com. For this compound, initial computational studies have utilized web-based tools to predict molecular descriptors and analyze Quantitative Structure-Activity Relationships (QSAR) nih.gov. These early models, while useful, can be significantly enhanced to guide lead optimization with greater precision.
Future efforts should focus on developing more sophisticated and predictive computational models. This involves an iterative cycle of design, synthesis, and testing, heavily supported by computational analysis patsnap.com.
Advanced Computational Strategies:
Machine Learning-Enhanced QSAR: Developing robust QSAR models using advanced machine learning algorithms. These models can correlate a wider range of molecular descriptors with biological activity, leading to more accurate predictions for newly designed analogs mdpi.com.
Molecular Docking and Dynamics: Once specific biological targets are identified (e.g., bacterial enzymes), molecular docking can predict the binding mode of this compound within the target's active site nih.gov. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex and provide insights into the binding mechanism mdpi.com.
Free Energy Perturbation (FEP): FEP calculations, a rigorous computational method, can be employed to accurately predict the binding affinities of proposed analogs before their synthesis nih.gov. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.
ADME/Tox Prediction: Advanced in silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs. This early-stage assessment helps in designing compounds with better pharmacokinetic profiles immunocure.us.
By integrating these advanced computational techniques, the process of optimizing this compound from a lead compound into a preclinical candidate can be significantly accelerated and refined patsnap.comnih.gov.
Exploration of Novel Analytical Methods for Tracing and Quantification in Complex Matrices
The characterization of newly synthesized this compound and its analogs typically relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm structure and purity nih.govijpsr.info. While essential for initial characterization, these methods are often insufficient for the demands of preclinical and clinical development.
A critical future direction is the development and validation of highly sensitive and specific analytical methods for the detection and quantification of this compound in complex biological and environmental matrices. Such methods are vital for pharmacokinetic studies, metabolism analysis, and environmental monitoring.
Key Analytical Development Areas:
LC-MS/MS Method Development: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its high sensitivity and selectivity. Future work should focus on creating and validating a robust LC-MS/MS method for this compound in matrices like plasma, urine, and tissue homogenates.
Sample Preparation Techniques: Efficient sample preparation is key to accurate analysis. Research into optimal extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is needed to remove interfering substances from biological samples prior to analysis.
Metabolite Identification: In-depth studies are required to identify the metabolites of this compound formed in biological systems. High-resolution mass spectrometry can be employed to elucidate the structures of these metabolites, which is crucial for understanding the compound's metabolic fate and potential for drug-drug interactions.
Developing these advanced analytical tools is a prerequisite for advancing this compound through the drug development pipeline.
Strategic Design and Synthesis of Next-Generation Chloroacetamide Analogs with Enhanced Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization, providing insights into how chemical structure relates to biological activity patsnap.com. For chloroacetamide derivatives, research has already indicated key structural features that influence their efficacy. For example, the presence of the chloro group on the alpha-carbon of the acetamide moiety appears to be crucial for the antimicrobial activity of some related compounds mdpi.com. Furthermore, the nature and position of substituents on the phenyl ring significantly impact biological activity, with lipophilicity playing a key role in membrane permeability nih.gov.
The strategic design and synthesis of next-generation analogs of this compound should build upon these findings. The goal is to systematically modify the parent structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Synthetic and Design Strategies:
Phenyl Ring Substitution: A primary focus should be the exploration of diverse substituents on the phenyl ring. Based on initial findings that halogenated p-substituted analogs showed high activity, a library of compounds with different halogens (F, Cl, Br, I) and other electron-withdrawing or electron-donating groups at the ortho, meta, and para positions should be synthesized and tested nih.gov. The cyano group at the meta-position could be replaced with other functional groups to probe its role in activity.
Side-Chain Modification: While the chloroacetyl group is often key to activity, subtle modifications could be beneficial. This might include replacing the chlorine with other halogens or exploring bioisosteric replacements to modulate reactivity and improve safety profiles.
Scaffold Hopping and Hybridization: More advanced strategies could involve replacing the phenyl ring with other aromatic or heteroaromatic systems or creating hybrid molecules by linking the chloroacetamide pharmacophore to other known bioactive moieties.
The synthesis of these derivatives would likely follow established protocols, such as the reaction of a substituted aniline (B41778) with chloroacetyl chloride mdpi.comresearchgate.net. Each new analog would then be subjected to the expanded biological screening and computational analysis described in the preceding sections, creating a feedback loop for continuous improvement.
Table of Research Findings for this compound and Related Compounds
| Compound Class/Analog | Research Finding | Implication for Future Research | Reference |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Compound with 3-CN group (SP10) showed good predicted membrane permeability. All tested compounds were effective against S. aureus and MRSA. | Provides a starting point for antimicrobial profiling and validates the core scaffold. | nih.gov |
| 2-chloro-N-alkyl/aryl Acetamide derivatives | Showed excellent antibacterial and antifungal activity; suggested potential use as disinfectants and herbicides. | Warrants expansion of screening to herbicidal and broader disinfectant applications. | ijpsr.info |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Showed potential against Klebsiella pneumoniae. The chloro atom was found to be important for improving activity. | Highlights the importance of the chloroacetamide moiety for activity and suggests testing against other resistant pathogens. | mdpi.com |
| N-(substituted phenyl)-2-chloroacetamides | Activity varies with substituent position; halogenated p-substituted analogs were highly active due to lipophilicity. | Directs analog design towards exploring halogen substitutions, particularly at the para-position, to enhance potency. | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(3-cyanophenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation of chloroacetyl chloride with 3-cyanoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key intermediates, such as substituted phenylacetamides, are purified via recrystallization or column chromatography. Characterization employs Fourier-transform infrared spectroscopy (FTIR) for amide C=O (1650–1680 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups, nuclear magnetic resonance (NMR) for verifying substituent positions (e.g., aromatic protons and chloroacetamide methylene protons), and elemental analysis for purity validation .
Q. How can researchers confirm the molecular conformation and solid-state packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. For example, similar chloroacetamides exhibit intermolecular N–H···O and C–H···O interactions that stabilize crystal lattices . Powder X-ray diffraction (PXRD) can further assess bulk crystallinity, while differential scanning calorimetry (DSC) identifies phase transitions.
Advanced Research Questions
Q. How do electronic and steric effects of the 3-cyano group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano group activates the chloroacetamide moiety for nucleophilic substitution. Kinetic studies using varying nucleophiles (e.g., thiols or amines) under controlled pH and temperature can quantify reactivity. Density functional theory (DFT) calculations (e.g., HOMO-LUMO energy gaps) predict sites of electrophilic attack, while substituent variation (e.g., replacing cyano with methyl) isolates steric vs. electronic contributions .
Q. How can researchers resolve contradictions in reported biological activities of structurally related chloroacetamides?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, antibacterial activity against Klebsiella pneumoniae was observed in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide but not in analogs lacking nitro/fluoro groups . Researchers should:
- Compare minimum inhibitory concentrations (MICs) across analogs.
- Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule off-target effects.
- Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial gyrase) .
Q. What experimental strategies optimize yield and scalability for this compound in multi-step syntheses?
- Methodological Answer : Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing side reactions. For example, a patent describing N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide synthesis highlights solvent selection (DMF vs. acetonitrile) and catalytic KI for accelerating amide bond formation . Design of experiments (DoE) can optimize parameters like temperature, stoichiometry, and reaction time.
Q. How can computational modeling predict degradation pathways and environmental persistence?
- Methodological Answer : Hydrolysis and photodegradation pathways are modeled using quantum mechanics/molecular mechanics (QM/MM). For instance, chloroacetamide herbicides degrade via cleavage of the C–Cl bond, forming ethanesulfonic acid (ESA) derivatives. High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) identifies degradates, while computational tools (e.g., EPI Suite) estimate half-lives in soil/water .
Data Contradiction Analysis
Q. Why do some chloroacetamides exhibit herbicidal activity while others show antibacterial effects?
- Methodological Answer : Functional group positioning determines target specificity. Herbicidal activity in analogs like acetochlor correlates with alkyl chain length and ethoxymethyl groups enabling plant enzyme inhibition . Antibacterial activity in nitrophenyl-substituted analogs may arise from nitro group redox activity disrupting bacterial membranes . Comparative metabolomics (e.g., GC-MS of treated vs. untreated organisms) identifies mode-of-action differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
